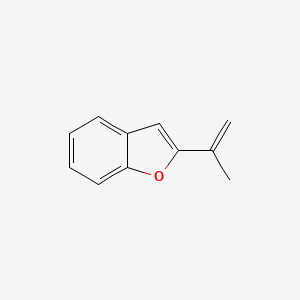

2-Isopropenylbenzofuran

Description

2-Isopropenylbenzofuran is a benzofuran derivative characterized by an isopropenyl (-CH₂C(CH₂)=CH₂) substituent at the 2-position of the benzofuran core. Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings, and their biological activities are highly dependent on substituent patterns.

Propriétés

Formule moléculaire |

C11H10O |

|---|---|

Poids moléculaire |

158.20 g/mol |

Nom IUPAC |

2-prop-1-en-2-yl-1-benzofuran |

InChI |

InChI=1S/C11H10O/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-7H,1H2,2H3 |

Clé InChI |

YFXVTJNIUCYXIG-UHFFFAOYSA-N |

SMILES canonique |

CC(=C)C1=CC2=CC=CC=C2O1 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analysis

The activity of benzofuran derivatives is critically influenced by substituents at the 2-position. Below is a comparative analysis of 2-isopropenylbenzofuran and structurally related compounds:

Key Observations:

Substituent Effects on Bioactivity: Aryl groups (e.g., in 2-arylbenzofurans) optimize COX-2 inhibition due to hydrophobic interactions with the enzyme’s active site . Benzoyl or imidazole hybrids enhance cytotoxicity, likely through reactive oxygen species (ROS) generation or DNA intercalation .

Electronic and Steric Considerations :

- The isopropenyl group’s vinyl moiety could participate in conjugation, altering electron density across the benzofuran core. This may reduce COX-2 affinity compared to aryl-substituted analogs but improve reactivity in pro-drug strategies.

Cluster Analysis :

- In a similarity analysis of 58 benzofuran derivatives, compounds clustered into six classes based on substituent fragments . Isopropenyl-substituted analogs would likely occupy a distinct cluster, suggesting unique structure-activity relationships.

Research Findings and Implications

- COX-2 Inhibition : 2-Arylbenzofurans (e.g., Compound 11) show potent COX-2 inhibition (IC50 < 1 µM), whereas isopropenyl derivatives may require structural optimization to match this activity .

- Cytotoxicity: 2-Benzoylbenzofurans exhibit nanomolar efficacy in cancer cell lines, outperforming many aryl- or alkyl-substituted analogs . This highlights the importance of electron-withdrawing groups at the 2-position.

- Synergistic Hybrids : Hybridization with imidazole (e.g., Compound C) enhances anti-inflammatory and cytotoxic profiles, suggesting that this compound could benefit from similar functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.